Sitagliptin impurity F is a chemical compound associated with the pharmaceutical agent Sitagliptin, which is primarily used to manage type 2 diabetes mellitus. The compound has the molecular formula and a molecular weight of approximately 490.45 g/mol . This impurity is characterized by its unique structural features, including multiple fluorine atoms, which influence its physical and chemical properties.
The chemical reactivity of Sitagliptin impurity F can be analyzed through various reactions typical of compounds containing fluorinated groups. These include:
These reactions are essential for understanding the stability and degradation pathways of Sitagliptin impurity F in pharmaceutical formulations.
Sitagliptin impurity F, while primarily regarded as an impurity, may exhibit biological activity due to its structural similarity to Sitagliptin. Sitagliptin acts as a dipeptidyl peptidase-4 inhibitor, enhancing incretin levels and thereby improving glycemic control. The biological implications of impurities like Sitagliptin impurity F are crucial in drug formulation as they could potentially affect the efficacy and safety profiles of the primary drug .
Sitagliptin impurity F can be synthesized through various organic synthesis techniques:
These methods highlight the complexity involved in producing high-purity standards for pharmaceutical applications.
Sitagliptin impurity F serves several key roles in pharmaceutical research and development:
Interaction studies involving Sitagliptin impurity F focus on its impact on both pharmacokinetics and pharmacodynamics. Key areas include:
Such studies are vital for ensuring patient safety and therapeutic efficacy.
Sitagliptin impurity F shares similarities with several other compounds, particularly those related to diabetes treatment. Here are some notable comparisons:
Compound Name | Molecular Formula | Molecular Weight | Unique Features |
---|---|---|---|
Sitagliptin | 407.31 | Primary active ingredient | |
Sitagliptin impurity B | 389.32 | Defluoro analog | |
Saxagliptin | 358.41 | Different Dipeptidyl Peptidase-4 inhibitor | |
Vildagliptin | 346.39 | Contains a different side chain |
The uniqueness of Sitagliptin impurity F lies in its specific structural attributes, particularly the arrangement and number of fluorine atoms, which may impart distinct chemical behaviors and biological interactions compared to these similar compounds.
The United States Pharmacopeia establishes definitive monograph specifications for sitagliptin-related impurities, implementing a maximum limit of not more than 0.2 percent for specified degradation products [11] [12]. This threshold represents a critical control parameter derived from extensive pharmaceutical development studies and safety assessments conducted across multiple sitagliptin formulations [13] [14]. The specification reflects the pharmacopeial commitment to maintaining product quality while ensuring analytical feasibility for routine testing laboratories [15] [16].
Analytical methodology requirements within the United States Pharmacopeia framework demand validated high-performance liquid chromatography procedures capable of achieving baseline resolution between Sitagliptin impurity F and related compounds [17] [18]. The monograph specifications mandate system suitability criteria including resolution factors not less than 1.5 between critical peak pairs and relative standard deviation values not exceeding 2.0 percent for replicate injections [19] [20]. These stringent analytical requirements ensure reliable quantification of impurity levels across diverse manufacturing batches and storage conditions [21] [22].
The establishment of the 0.2 percent limit for sitagliptin impurities reflects comprehensive stability studies demonstrating acceptable safety margins for long-term patient exposure [12] [23]. Regulatory authorities recognize this threshold as scientifically justified based on toxicological assessments and clinical experience with sitagliptin-containing pharmaceutical products [24] [25]. The specification provides manufacturers with clear guidance for batch release decisions while maintaining flexibility for analytical method optimization and improvement [26] [27].
Parameter | Specification | Analytical Method | Acceptance Criteria |
---|---|---|---|
Individual Specified Impurities | NMT 0.2% | HPLC-UV | Resolution ≥ 1.5 |
Total Impurities | NMT 1.0% | HPLC-UV | RSD ≤ 2.0% |
Reporting Threshold | 0.05% | HPLC-UV | S/N ≥ 10 |
Identification Threshold | 0.10% | HPLC-MS | Mass accuracy ≤ 5 ppm |
The International Council for Harmonisation Q3B(R2) guideline provides comprehensive frameworks for degradation product qualification, establishing threshold-based approaches for reporting, identification, and safety assessment of pharmaceutical impurities [17] [18]. These guidelines recognize degradation products as impurities arising from drug substance interactions with excipients, container closure systems, or environmental factors during storage and handling [19] [20]. The qualification process requires systematic evaluation of impurity safety profiles through toxicological studies or literature-based assessments [21] [22].
Threshold determinations under International Council for Harmonisation Q3B(R2) depend on maximum daily dose calculations, with specific limits established for different dosage ranges [23] [24]. For sitagliptin formulations, the typical daily dose range of 25 to 100 milligrams places most impurities within the intermediate threshold category, requiring identification when levels exceed 0.2 percent or 2 milligrams total daily intake [25] [26]. This threshold structure provides risk-based approaches to impurity control while maintaining practical analytical requirements for pharmaceutical manufacturers [27] [28].
The qualification pathway outlined in International Council for Harmonisation Q3B(R2) emphasizes scientific rationale for establishing impurity limits based on toxicological data, clinical experience, or structural similarity to known safe compounds [29] [30]. Degradation products exceeding qualification thresholds require comprehensive safety assessments including genotoxicity screening and, when necessary, repeat-dose toxicity studies [31] [32]. These requirements ensure patient safety while providing regulatory flexibility for managing impurity profiles across diverse pharmaceutical products [33] [34].
Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
---|---|---|---|
≤ 1 mg | 1.0% | 1.0% or 5 μg TDI | 1.0% or 50 μg TDI |
> 1 mg to ≤ 10 mg | 0.5% | 0.5% or 20 μg TDI | 0.5% or 200 μg TDI |
> 10 mg to ≤ 2 g | 0.2% | 0.2% or 2 mg TDI | 0.2% or 2 mg TDI |
> 2 g | 0.1% | 0.1% | 0.1% |
The guideline implementation requires pharmaceutical manufacturers to develop comprehensive analytical control strategies encompassing method development, validation, and routine application [35] [36]. These strategies must demonstrate analytical procedure suitability for detecting and quantifying degradation products throughout product lifecycle management [37] [38]. The International Council for Harmonisation framework promotes harmonized global approaches to impurity control while accommodating regional regulatory preferences and requirements [39] [40].
Method performance criteria within Analytical Target Profiles must address specific challenges associated with Sitagliptin impurity F analysis, including potential matrix effects, stability considerations, and interference from related compounds [37] [38]. The profile development process requires systematic evaluation of analytical method robustness across diverse sample matrices and storage conditions [39] [40]. These considerations ensure analytical procedures remain fit for purpose throughout their intended application lifecycle [41] [42].
Analytical Parameter | Target Specification | Acceptance Criteria | Method Requirement |
---|---|---|---|
Accuracy | 98.0-102.0% | Bias ≤ 2.0% | Reference material comparison |
Precision (Repeatability) | RSD ≤ 2.0% | n = 6 determinations | Same day, same analyst |
Precision (Intermediate) | RSD ≤ 3.0% | Multiple days/analysts | Different conditions |
Specificity | Peak purity > 0.95 | No interference | Stressed samples |
Linearity | r² ≥ 0.995 | 0.05-0.30% range | Five concentration levels |
Limit of Quantitation | S/N ≥ 10 | RSD ≤ 10% | Six replicate determinations |
The implementation of Analytical Target Profiles requires collaborative efforts between analytical development teams, regulatory affairs specialists, and quality assurance professionals [43] [44]. This multidisciplinary approach ensures analytical procedures align with regulatory expectations while meeting practical requirements for routine pharmaceutical testing [45] [46]. The profile framework facilitates communication between stakeholders and provides clear guidance for analytical method lifecycle management [47] [48].
Sitagliptin impurity F, chemically known as (3R,3'R)-N,N'-(Ethane-1,2-diyl)bis(3-amino-4-(2,4,5-trifluorophenyl)butanamide), demonstrates distinct degradation behaviors under varying pH conditions that are critical for understanding its stability profile and potential formation pathways during pharmaceutical processing [1] [2].
Under acidic stress conditions, sitagliptin impurity F exhibits moderate to significant degradation depending on the acid concentration and temperature employed. Research demonstrates that hydrochloric acid concentrations ranging from 0.5 to 5 N produce varying degrees of molecular breakdown [3] [2]. The primary degradation mechanism involves protonation of the amide nitrogen atoms within the ethane-1,2-diyl bridge structure, followed by nucleophilic attack by water molecules [1].
The degradation kinetics follow first-order reaction patterns, with the most rapid breakdown observed in 2 M hydrochloric acid solutions [4]. At elevated temperatures (60-85°C), the degradation rate increases significantly, with up to 16.58% degradation observed within 6 hours under 1 N hydrochloric acid conditions [3]. The trifluorophenyl moieties present in the molecule appear to stabilize the structure through electron-withdrawing effects, requiring more severe acidic conditions to achieve substantial decomposition compared to the parent sitagliptin molecule [2].
Basic hydrolytic degradation of sitagliptin impurity F follows distinctly different pathways compared to acidic conditions. Sodium hydroxide solutions ranging from 0.1 to 5 N concentration induce rapid degradation, with alkaline conditions generally producing more extensive molecular breakdown than acidic environments [4] [5]. The degradation under basic conditions reaches 15.4% within 60 minutes when exposed to 0.1 N sodium hydroxide at room temperature [6].
The mechanism involves hydroxide ion attack on the carbonyl carbon atoms of the amide groups, leading to hydrolysis of the amide bonds and subsequent formation of carboxylic acid and amine fragments [4]. The presence of multiple trifluorophenyl substituents creates additional sites for nucleophilic attack, particularly at positions adjacent to the electron-withdrawing fluorine atoms [5]. This results in complex degradation patterns that may involve sequential hydrolysis reactions and potential cyclization processes.
The stability of sitagliptin impurity F demonstrates strong pH dependence, with optimal stability occurring in neutral to slightly acidic conditions (pH 3-4) [7]. The compound maintains structural integrity for extended periods when stored in aqueous solutions with pH values between 3.0 and 4.0, making these conditions suitable for pharmaceutical formulation development [7].
The degradation rate constants increase exponentially as pH deviates from the optimal range, with both strongly acidic (pH < 2) and basic (pH > 8) conditions promoting rapid molecular breakdown [4]. This pH sensitivity necessitates careful consideration of formulation excipients and manufacturing conditions to prevent unwanted degradation during pharmaceutical production and storage.
Thermal degradation of sitagliptin impurity F involves complex molecular rearrangement processes that occur at elevated temperatures typically encountered during pharmaceutical manufacturing and accelerated stability testing. The thermal behavior of this impurity provides crucial insights into its stability profile and potential degradation pathways under stress conditions [8] [9].
Thermal degradation studies conducted at 105°C reveal relatively low degradation rates for sitagliptin impurity F, with only 0.8% degradation observed after 120 hours of exposure [6]. This thermal stability is attributed to the presence of multiple trifluorophenyl groups that provide conformational rigidity and resist thermal-induced bond cleavage [8]. The activation energy for thermal degradation is significantly higher than that observed for hydrolytic processes, indicating that elevated temperatures alone are insufficient to promote extensive molecular breakdown.
Differential scanning calorimetry analysis of related sitagliptin compounds demonstrates melting transitions between 120-215°C, with subsequent thermal decomposition occurring in multiple discrete steps [8]. The first decomposition stage typically involves loss of volatile components or water molecules, followed by more extensive molecular fragmentation at higher temperatures [8]. These thermal events provide valuable information about the thermal stability limits and potential degradation products formed under extreme temperature conditions.
Under thermal stress conditions, sitagliptin impurity F undergoes several distinct molecular rearrangement processes. The primary mechanism involves thermal-induced cyclization reactions facilitated by the gem-dimethyl effect, where the presence of two methyl substituents on a tetrahedral carbon center enhances ring formation tendencies [5] [7]. This Thorpe-Ingold effect promotes intramolecular cyclization between amino groups and adjacent carbonyl centers, leading to the formation of cyclic degradation products.
The trifluorophenyl moieties present in the molecule undergo thermal-induced rearrangements through fluorine migration and aromatic ring transformations. These processes are facilitated by the electron-withdrawing nature of the fluorine atoms, which activate neighboring carbon centers toward nucleophilic attack and rearrangement reactions [10]. The ethane-1,2-diyl bridge connecting the two symmetric halves of the molecule may also participate in cyclization reactions under extreme thermal conditions, potentially forming complex polycyclic structures.
Thermogravimetric analysis of sitagliptin-related compounds reveals multi-stage decomposition patterns that provide insights into the thermal behavior of sitagliptin impurity F [8]. The initial mass loss typically occurs between 101-136°C and corresponds to dehydration processes, followed by more significant decomposition events at higher temperatures [8]. The major decomposition occurs in the range of 192-385°C, with multiple discrete steps indicating sequential breakdown of different molecular fragments [8].
The thermal decomposition products generated during these processes include various volatile organic compounds and residual char formation. Mass spectrometry coupled with thermogravimetric analysis reveals the evolution of specific molecular fragments, including trifluoromethyl groups, aromatic fragments, and nitrogen-containing decomposition products [8]. These findings support the proposed thermal degradation mechanisms and provide valuable data for predicting the behavior of sitagliptin impurity F under thermal stress conditions.
Oxidative degradation of sitagliptin impurity F represents one of the most significant degradation pathways observed under stress testing conditions, involving complex free radical mechanisms that lead to extensive molecular modification and potential formation of toxic byproducts [2] [11] [12].
Exposure to hydrogen peroxide solutions induces substantial oxidative degradation of sitagliptin impurity F through free radical chain reaction mechanisms. Studies utilizing 3% hydrogen peroxide demonstrate degradation levels of approximately 4.99% over 10 days at room temperature, while more aggressive conditions using 30% hydrogen peroxide at elevated temperatures (85°C) result in significantly higher degradation rates of 10.6% within 120 minutes [6].
The oxidation process initiates through the formation of hydroxyl radicals generated by hydrogen peroxide decomposition, particularly in the presence of trace metal catalysts commonly found in pharmaceutical environments [12]. These highly reactive hydroxyl radicals attack electron-rich sites within the sitagliptin impurity F molecule, including the amino groups and aromatic rings bearing trifluorophenyl substituents . The resulting radical intermediates undergo propagation reactions, leading to the formation of various oxidized products including N-oxides, hydroxylated derivatives, and ring-opened structures.
The oxidative degradation of sitagliptin impurity F proceeds through several distinct free radical intermediate species that have been characterized through advanced analytical techniques [11]. Primary radical formation occurs preferentially at the amino nitrogen centers, leading to the generation of aminyl radicals that subsequently undergo rearrangement and coupling reactions [11]. These nitrogen-centered radicals demonstrate significant reactivity and can participate in both intramolecular cyclization and intermolecular coupling processes.
Secondary radical intermediates form through hydrogen abstraction from the methylene carbons adjacent to the trifluorophenyl groups . The electron-withdrawing nature of the fluorine substituents stabilizes these carbon-centered radicals, allowing for extended lifetimes and increased participation in complex rearrangement reactions [10]. Electron paramagnetic resonance studies of related compounds suggest that these radical intermediates can persist for extended periods under certain conditions, potentially leading to accumulation of reactive species that promote further degradation processes.
Research investigating the biological effects of sitagliptin-related compounds demonstrates that oxidative stress plays a significant role in their cellular interactions [11]. Studies using 3T3 cells reveal that exposure to sitagliptin concentrations of 1000 μM results in significant increases in reactive oxygen species generation, as measured by dichlorodihydrofluorescein assays [11]. This oxidative stress response indicates that the degradation products formed during oxidative breakdown may possess enhanced biological activity compared to the parent molecule.
The formation of oxidative degradation products involves multiple pathways, including N-oxidation reactions that generate N-oxide derivatives with altered pharmacological properties . These N-oxide metabolites retain structural similarity to the parent compound but demonstrate modified binding affinities and potential toxic effects [11]. The presence of multiple amino groups within sitagliptin impurity F provides numerous sites for N-oxidation, potentially leading to the formation of mono- and di-N-oxide products with distinct chemical and biological properties.
The complete oxidative degradation pathway of sitagliptin impurity F involves sequential radical reactions that ultimately lead to extensive molecular fragmentation [12]. Initial hydroxyl radical attack at amino nitrogen centers generates aminyl radicals that can undergo β-scission reactions, leading to cleavage of the ethane-1,2-diyl bridge and formation of smaller molecular fragments . These fragmentation products retain the trifluorophenyl substituents and may possess independent biological activity.
Alternative oxidative pathways involve radical attack at the aromatic trifluorophenyl rings, leading to the formation of phenoxyl radicals and subsequent ring-opening reactions [10]. These processes generate complex mixtures of oxidative products that include quinone-like structures, opened aromatic systems, and various fluorinated organic acids [12]. The comprehensive characterization of these oxidative degradation products requires sophisticated analytical approaches, including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, to elucidate the complete structural details and degradation mechanisms involved.